
2-Bromo-6-(prop-1-ynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(prop-1-yn-1-yl)pyridine is an organic compound belonging to the pyridine family. It is characterized by a bromine atom at the second position and a propynyl group at the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(prop-1-yn-1-yl)pyridine typically involves the bromination of 6-(prop-1-yn-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-6-(prop-1-yn-1-yl)pyridine can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Coupling Reactions: The propynyl group allows for coupling reactions such as Sonogashira coupling, where it can react with aryl or vinyl halides in the presence of palladium catalysts and copper co-catalysts.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield the corresponding pyridines.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines
- Coupled products with aryl or vinyl groups
- Pyridine N-oxides
- Reduced pyridines
Scientific Research Applications
2-Bromo-6-(prop-1-yn-1-yl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules through substitution and coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(prop-1-yn-1-yl)pyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and propynyl group can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
- 2-Bromo-5-(prop-1-yn-1-yl)pyridine
- 2-Bromo-6-(2-propyn-1-yl)pyridine
- 2-(prop-1-yn-1-yl)pyridine
Comparison: 2-Bromo-6-(prop-1-yn-1-yl)pyridine is unique due to the specific positioning of the bromine and propynyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C8H6BrN |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
2-bromo-6-prop-1-ynylpyridine |
InChI |
InChI=1S/C8H6BrN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,1H3 |
InChI Key |
XFDIAPACASXMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)



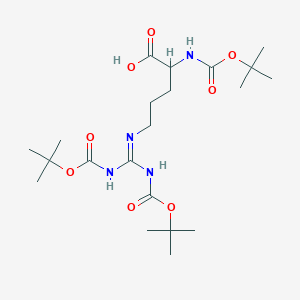
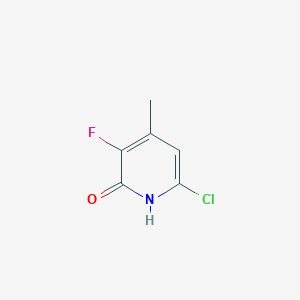


![Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-](/img/structure/B12821878.png)
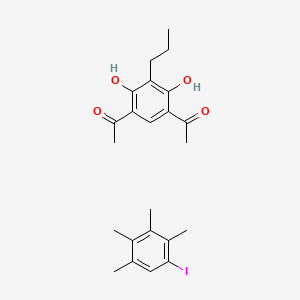
![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)
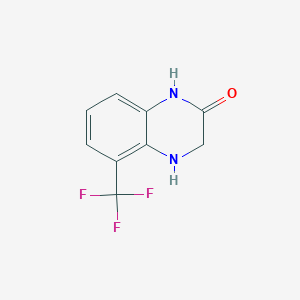
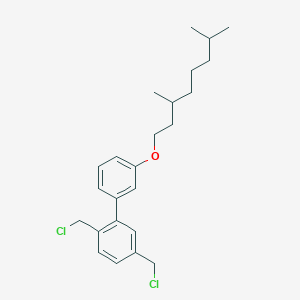
![(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12821922.png)
